Cas no 2413441-33-3 (5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene)
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene
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- Inchi: 1S/C9H7BrF4O2/c1-15-4-16-8-6(9(12,13)14)2-5(10)3-7(8)11/h2-3H,4H2,1H3
- InChI Key: UEKKSSFSUYBLLN-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C(F)(F)F)C=1)OCOC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 224
- XLogP3: 3.5
- Topological Polar Surface Area: 18.5
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR021QCJ-1g |
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene |
2413441-33-3 | 95% | 1g |
$217.00 | 2025-02-12 |
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene (CAS No. 2413441-33-3): An Overview
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene (CAS No. 2413441-33-3) is a versatile and highly functionalized aromatic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in the pharmaceutical and materials sciences. This compound features a bromine atom, a fluorine atom, a methoxymethoxy group, and a trifluoromethyl group, making it a valuable intermediate for the synthesis of complex molecules.
The presence of these functional groups imparts specific reactivity and stability characteristics to the molecule. The bromine atom, for instance, can serve as a leaving group in substitution reactions, facilitating the introduction of other functional groups. The fluorine atom enhances the molecule's lipophilicity and can influence its biological activity. The methoxymethoxy group is a protecting group that can be selectively removed under mild conditions, while the trifluoromethyl group provides enhanced electron-withdrawing properties and metabolic stability.
Recent research has highlighted the potential of 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene in the development of novel pharmaceuticals. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-cancer activity against various tumor cell lines. The trifluoromethyl group was found to enhance the compound's ability to penetrate cell membranes and target specific enzymes involved in cancer cell proliferation.
In addition to its pharmaceutical applications, 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene has shown promise in materials science. Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research conducted at the University of California, Berkeley, revealed that this compound can be used as a building block for highly efficient OLED materials, owing to its excellent charge transport properties and thermal stability.
The synthesis of 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene typically involves a multi-step process that includes bromination, fluorination, methoxymethylation, and trifluoromethylation reactions. Each step requires careful control of reaction conditions to ensure high yields and purity. Advances in catalytic methods have significantly improved the efficiency of these synthetic routes, making it more accessible for large-scale production.
The safety profile of 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene is an important consideration for its practical applications. While it is not classified as a hazardous material, proper handling and storage procedures should be followed to ensure workplace safety. Studies have shown that this compound is stable under normal laboratory conditions and does not pose significant environmental risks when used responsibly.
In conclusion, 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene (CAS No. 2413441-33-3) is a highly functionalized aromatic compound with diverse applications in pharmaceuticals and materials science. Its unique combination of functional groups makes it an attractive intermediate for the synthesis of complex molecules with enhanced properties. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in modern chemistry.
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